molecular formula C23H21N3O3S B301633 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Cat. No. B301633
M. Wt: 419.5 g/mol
InChI Key: PPBYDGDDOVAIGK-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in scientific research. It belongs to the class of thiazolidinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is not well understood. However, it has been suggested that the thiazolidinone moiety of the compound may play a role in its biological activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its use in certain applications.

Future Directions

There are several future directions for the study of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide. One direction is the further investigation of its mechanism of action, which may lead to the development of new applications for the compound. Another direction is the synthesis of analogs of the compound with improved properties, such as increased selectivity for certain metal ions or enhanced biological activity. Additionally, the use of the compound in in vivo studies may provide further insight into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has been reported in the literature. One such method involves the reaction of 1-ethyl-3-(3-methylphenyl)-1H-indole-2,3-dione with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has been studied for its potential applications in scientific research. One such application is its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a useful tool for the detection of copper ions in biological and environmental samples.

properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S/c1-3-25-13-16(18-9-4-5-10-19(18)25)12-20-22(28)26(23(29)30-20)14-21(27)24-17-8-6-7-15(2)11-17/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12-

InChI Key

PPBYDGDDOVAIGK-NDENLUEZSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC(=C4)C

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC(=C4)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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